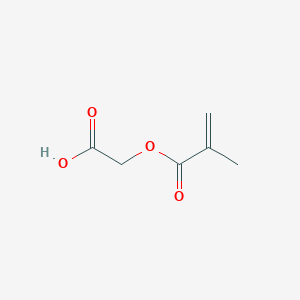

Methacryloyloxyacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(2)6(9)10-3-5(7)8/h1,3H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPOLLWTJARLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516761 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-90-0 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methacryloyloxyacetic Acid

Esterification and Hydrolysis Routes

The most common methods for synthesizing methacryloyloxyacetic acid involve the formation or cleavage of an ester linkage. These routes are favored for their relatively straightforward reaction conditions and use of readily available starting materials.

Acid-Catalyzed Elimination of Tert-Butyl Esters

A well-documented and efficient method for the synthesis of this compound is the acid-catalyzed elimination of the tert-butyl group from its corresponding ester, tert-butyl methacryloyloxyacetate. This reaction proceeds with high yield and purity, making it an attractive route for laboratory-scale preparation.

One reported synthesis describes the treatment of tert-butyl methacryloyloxyacetate with a catalytic amount of a strong acid in a suitable solvent. researchgate.netresearchgate.net The reaction mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), a stable gaseous byproduct, to yield the desired carboxylic acid. A notable advantage of this method is the ease of product isolation and purification, as the volatile isobutylene is readily removed from the reaction mixture.

A specific procedure highlights the use of dilute acetonitrile (B52724) as the solvent, which facilitates the reaction and subsequent workup. researchgate.netresearchgate.net This approach has been reported to produce this compound in an impressive 80% yield, representing a significant improvement over previous methods in both yield and the purity of the final product. researchgate.netresearchgate.net

Table 1: Synthesis of this compound via Acid-Catalyzed Elimination

| Starting Material | Catalyst | Solvent | Yield | Reference |

| tert-Butyl methacryloyloxyacetate | Strong Acid | Acetonitrile (dilute) | 80% | researchgate.netresearchgate.net |

Reaction with Carboxylic Acid Compounds and (Meth)acrylic Anhydrides

Another viable synthetic strategy for this compound involves the reaction of a carboxylic acid containing a hydroxyl group with methacrylic anhydride. This method is a direct esterification process where the hydroxyl group of the starting carboxylic acid attacks the electrophilic carbonyl carbon of the anhydride.

This approach is particularly useful for producing a variety of carboxylic acid monomers with a methacrylate (B99206) functional group. The general reaction involves combining the hydroxy-functionalized carboxylic acid with methacrylic anhydride, often in the presence of a catalyst to facilitate the reaction. The by-product of this reaction is methacrylic acid, which can be removed during the purification process.

For instance, the synthesis of 2-(methacryloyloxy)acetic acid can be achieved by reacting glycolic acid with methacrylic anhydride. While specific reaction conditions and yields for this exact transformation are not detailed in the provided search results, the general principle is a standard method for ester formation.

Novel Synthetic Pathways and Mechanistic Investigations

While the esterification and hydrolysis routes are well-established, research into novel synthetic pathways for this compound and related acyloxyacetic acids is ongoing to improve efficiency, reduce costs, and utilize more environmentally benign reagents. The development of new catalytic systems and the exploration of unconventional reaction media are areas of active investigation in organic synthesis.

Mechanistic investigations into the synthesis of this compound primarily focus on understanding the intricacies of the esterification and hydrolysis reactions. For the acid-catalyzed elimination of tert-butyl esters, the mechanism is generally understood to proceed through a carbocation intermediate formed after the protonation of the ester oxygen. The stability of the tert-butyl carbocation makes this a favorable pathway.

For the reaction involving methacrylic anhydride, the mechanism follows the general pattern of nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid acts as the nucleophile, attacking one of the carbonyl groups of the anhydride. This is followed by the departure of a methacrylate anion as a leaving group, which is subsequently protonated to form methacrylic acid.

Detailed mechanistic studies specific to the synthesis of this compound are not extensively available in the public domain, and further research would be beneficial for optimizing reaction conditions and exploring new synthetic methodologies.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-products and reaction times. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

In the acid-catalyzed elimination of tert-butyl methacryloyloxyacetate, the concentration of the acid catalyst and the reaction temperature are critical factors. A higher catalyst concentration or temperature can accelerate the reaction but may also lead to undesired side reactions, such as polymerization of the methacrylate group. The use of a dilute solution, as reported in the literature, helps to control the reaction and improve the purity of the product. researchgate.netresearchgate.net

For the synthesis involving methacrylic anhydride, the removal of the methacrylic acid by-product can shift the equilibrium towards the desired product, thereby improving the yield. This can be achieved through techniques such as distillation or by using a stoichiometric excess of one of the reactants. The choice of catalyst, if any, can also significantly impact the reaction rate and selectivity.

Systematic studies on the optimization of these parameters for the synthesis of this compound are not widely reported, suggesting an area for future research to enhance the efficiency and scalability of its production.

Polymerization of Methacryloyloxyacetic Acid and Its Derivatives

Radical Polymerization Approaches

Radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers, including methacrylic acid and its derivatives. fujifilm.com This process relies on the generation of free radicals to initiate a chain reaction.

Free-Radical Polymerization Mechanisms

The conventional free-radical polymerization (FRP) of methacrylic acid and its analogs proceeds through the classical steps of initiation, propagation, and termination. fujifilm.comacs.org

Initiation: The process begins with the decomposition of an initiator, such as a peroxide or an azo compound, to generate primary free radicals. fujifilm.com These radicals then react with a monomer molecule to form a propagating radical.

Propagation: The newly formed propagating radical adds to successive monomer units, leading to the growth of the polymer chain. acs.org The rate constant of propagation (kp) for methacrylic acid polymerization can be influenced by factors like monomer concentration and the degree of ionization. wikipedia.orgresearchgate.net

Termination: The growth of polymer chains is concluded through termination reactions, which can occur by either combination (two growing chains coupling) or disproportionation (hydrogen transfer from one chain to another). acs.org The termination kinetics of methacrylic acid polymerization have been shown to be controlled by segmental diffusion, translational diffusion, and reaction diffusion, particularly at higher monomer conversions. acs.orgresearchgate.net

Studies on the free-radical polymerization of methacrylic acid in aqueous solutions have revealed that both the propagation and termination rate coefficients can decrease with increasing monomer content when the monomer is in its non-ionized form. researchgate.netresearchgate.net

Controlled/Living Radical Polymerization (CLRP) Techniques for Methacrylic Acid Analogs

To synthesize polymers with well-defined architectures, narrow molecular weight distributions, and controlled functionalities, controlled/living radical polymerization (CLRP) techniques are employed. nih.gov These methods establish a dynamic equilibrium between active propagating radicals and dormant species, allowing for more uniform chain growth. nih.govuni-bayreuth.de

RAFT polymerization is a highly versatile CLRP method applicable to a wide range of monomers, including methacrylic acid and its derivatives. scirp.orgresearchgate.netresearchgate.net This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. fujifilm.com The process involves a reversible chain transfer mechanism where the propagating radical adds to the CTA, forming an intermediate radical. This intermediate then fragments to release a new radical that can reinitiate polymerization, while the original propagating chain becomes a dormant species. fujifilm.com

RAFT polymerization of methacrylic acid has been successfully carried out in both water and organic solvents, yielding well-defined polymers with low polydispersity. scirp.orgresearchgate.net It has also been used to create copolymers of methyl methacrylate (B99206) and methacrylic acid. mdpi.com

Nitroxide-mediated polymerization (NMP) is another CLRP technique that has been applied to methacrylic acid analogs. scirp.orgscirp.org NMP employs stable nitroxide radicals to reversibly terminate propagating polymer chains, forming dormant alkoxyamine species. acs.orgrsc.org Thermal or photo-induced cleavage of the C-ON bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. scirp.orgacs.org

While NMP of methacrylates has been considered challenging due to side reactions at high temperatures, photo-induced NMP at room temperature has shown success in controlling the polymerization of methacrylic acid, yielding polymers with relatively narrow molecular weight distributions. scirp.orgscirp.org

Atom transfer radical polymerization (ATRP) is a widely used CLRP method, but its direct application to acidic monomers like methacrylic acid presents challenges. wikipedia.orgscirp.org The acidic protons of the monomer can protonate the ligand of the copper catalyst, and the carboxylate groups can competitively coordinate with the copper center, leading to catalyst deactivation. wikipedia.org

To overcome these issues, several strategies have been developed. One common approach is to polymerize a protected monomer, such as an alkyl ester of the acidic monomer, followed by a deprotection step to yield the final acidic polymer. wikipedia.orguni-bayreuth.de Recent advancements have also shown that by carefully selecting the reaction conditions, such as using a chlorine-based initiator, lowering the pH, and increasing the polymerization rate, the direct ATRP of methacrylic acid can be achieved with good control over the polymer characteristics. researchgate.net

Ionic Polymerization

Ionic polymerization is a chain-growth polymerization where the active centers are ions or ion pairs. wikipedia.org This method is particularly sensitive to impurities and the polarity of the solvent. wikipedia.orgscribd.com

For monomers with electron-withdrawing groups, such as methacrylates, anionic polymerization is a suitable method. wikipedia.org However, the anionic polymerization of methacrylates can be complicated by side reactions, such as intramolecular Claisen-type reactions, which can terminate the polymerization. google.com These side reactions often necessitate low reaction temperatures. google.com

The active center in the anionic polymerization of methacrylates is an ester enolate. cmu.edu To achieve controlled anionic polymerization of methacrylic acid derivatives at room temperature, initiators such as resonance-stabilized nitrogen anions have been developed. google.com Another approach involves the use of a tertiary organic aluminum compound in conjunction with an organic lithium compound and a Lewis base as the initiating system. wipo.int

Copolymerization Strategies with Methacryloyloxyacetic Acid

This compound, as a functionalized methacrylate, can be incorporated into polymer chains through various copolymerization strategies to impart acidic functionality and other desired properties. These strategies are analogous to those used for the well-studied methacrylic acid (MAA). The primary goal is to create copolymers with controlled architecture, such as block, graft, or random copolymers.

Emulsion Polymerization: this compound is listed as an ethylenically unsaturated hydrophilic monomer suitable for emulsion polymerization. google.com In this technique, the acid monomer is copolymerized with hydrophobic monomers. The resulting carboxyl groups tend to reside near the surface of the polymer particles, enhancing colloidal stability and preventing agglomeration. d-nb.info This method is widely used to produce stable aqueous polymer dispersions for coatings and adhesives. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low dispersity.

Amphiphilic Diblock Copolymers: RAFT can be used in dispersion polymerization to create amphiphilic diblock copolymers. For example, a poly(methacrylic acid) block can serve as a steric stabilizer for a growing insoluble block, leading to the in situ formation of nano-objects like spheres, worms, or vesicles. rsc.org

Multiblock Copolymers: The synthesis of complex multiblock copolymers can be enhanced by using acid-triggered RAFT polymerization. rsc.org The addition of a small amount of acid can increase the propagation rate, allowing for a significant reduction in the required radical initiator concentration. rsc.org This minimizes termination reactions and helps maintain high end-group fidelity through multiple chain extension steps, enabling the creation of well-defined multiblock structures incorporating methacrylates, acrylates, and acrylamides. rsc.org

Graft Copolymerization: This strategy involves attaching side chains of one polymer to the main chain of another. Methacrylic acid and similar monomers can be graft copolymerized onto a polymer backbone, such as styrene-butadiene block copolymer or poly(lactic acid) (PLA). marquette.edumdpi.com This is often achieved by creating reactive sites on the backbone polymer which can then initiate the polymerization of the acid monomer, resulting in a graft copolymer. marquette.edu This method is valuable for compatibilizing immiscible polymer blends and modifying surface properties. mdpi.com

Table 1: Overview of Copolymerization Strategies for this compound This table is interactive. You can sort and filter the data.

| Strategy | Technique | Key Features | Resulting Architecture | Reference |

|---|---|---|---|---|

| Emulsion Copolymerization | Radical Polymerization | Aqueous dispersion, particle surface functionality. | Random/Gradient Copolymer in Latex Particles | d-nb.info, google.com |

| RAFT Polymerization | Alcoholic Dispersion | Controlled molecular weight, low dispersity, in situ self-assembly. | Amphiphilic Diblock Copolymers | rsc.org |

| RAFT Polymerization | Acid-Enhanced Solution | High end-group fidelity, reduced initiator, near-quantitative conversion. | Well-defined Multiblock Copolymers | rsc.org |

Influence of Polymerization Parameters on Macrostructure and Polymer Architecture

The final macrostructure and architecture of polymers derived from this compound are critically dependent on the specific parameters of the polymerization process. Manipulating these parameters allows for precise control over the material's properties.

Polymerization Temperature: Temperature has a significant impact on polymerization kinetics and, consequently, the resulting polymer morphology.

In free-radical polymerization, initiation typically has the highest activation energy, making it the most temperature-sensitive step. mdpi.com

Higher Temperatures: At elevated temperatures (e.g., 75°C), the initiator decomposes more rapidly, leading to a higher rate of polymerization and the formation of a greater number of initial nuclei. mdpi.com This rapid consumption of monomers results in smaller polymer globules. The resulting structure has a larger specific surface area. mdpi.com

Lower Temperatures: At lower temperatures (e.g., 55°C), the reaction rate is slower. Fewer nuclei are formed, and they have more time to swell with residual monomers and grow larger. mdpi.com This process leads to the formation of larger interstitial voids between the polymer nuclei, shifting the pore size distribution towards larger pores. mdpi.com

Initiator Concentration: The concentration of the radical initiator is a key factor in controlling polymer chain growth and termination events, which directly affects the polymer's architecture and molecular weight distribution. In RAFT polymerization, minimizing the initiator concentration is crucial for synthesizing well-defined polymers with high end-group fidelity. rsc.org By adding a small amount of acid to the RAFT process, the required initiator concentration can be decreased significantly (e.g., four-fold). rsc.org This enhancement minimizes termination side reactions, which is reflected in a consistently low dispersity (Đ ≈ 1.1–1.2) and suppressed tailing to low molecular weights, even after multiple sequential monomer additions for creating multiblock copolymers. rsc.org

Solvent and Reaction Medium: The choice of solvent or dispersion medium can dictate the polymerization mechanism and the self-assembly of the resulting polymer chains. In the RAFT alcoholic dispersion polymerization of methacrylic acid, the poly(methacrylic acid) block is soluble in the ethanol (B145695) medium and acts as a stabilizer for the growing, insoluble second block (e.g., poly(benzyl methacrylate)). rsc.org This in situ polymerization-induced self-assembly (PISA) process directly generates different copolymer morphologies, such as spheres, worms, or vesicles, depending on the precise reaction conditions. rsc.org

Table 2: Effect of Polymerization Parameters on Polymer Architecture This table is interactive. You can sort and filter the data.

| Parameter | Effect on Process | Impact on Macrostructure/Architecture | Reference |

|---|---|---|---|

| Temperature | Increases initiation and polymerization rate. | Higher temp: Smaller globules, larger specific surface area. Lower temp: Larger nuclei, larger pore sizes. | mdpi.com |

| Initiator Concentration | Influences termination rate and chain fidelity. | Lower concentration (in enhanced RAFT): Reduced termination, low dispersity (Đ), high end-group fidelity. | rsc.org |

| Reaction Medium | Determines solubility and potential for self-assembly. | Alcoholic dispersion medium can lead to in situ formation of spheres, worms, or vesicles. | rsc.org |

Advanced Polymeric Systems Incorporating Methacryloyloxyacetic Acid Moieties

Hydrogel Formulations and Engineering

Hydrogels are three-dimensional, water-swollen polymer networks formed from hydrophilic monomers. The inclusion of methacryloyloxyacetic acid moieties into these structures allows for the engineering of hydrogels with tailored properties, leveraging the reactivity of the methacrylate (B99206) group and the pH-sensitivity of the carboxylic acid.

Hydrogels based on poly(this compound) are constructed from polymer chains that form a three-dimensional network. The architecture of these hydrogels, much like those derived from the related poly(methacrylic acid), can be controlled through the synthesis process. nih.govpocketdentistry.com The polymerization of the methacrylate function can lead to the formation of linear or branched polymer chains. pocketdentistry.com These chains become interconnected through crosslinks to create the stable gel structure.

The final architecture is a key determinant of the hydrogel's properties. A network composed of long, flexible polymer chains will exhibit different swelling and mechanical characteristics compared to a network with short, tightly linked chains. In polymers containing methacrylic acid, the structure can be composed of polymer-rich clusters that act as crosslinking points, stabilized by hydrogen bonds and hydrophobic interactions.

The transition from a solution of individual polymer chains to a stable hydrogel network is achieved through crosslinking. For hydrogels incorporating this compound, several crosslinking strategies can be employed. These can be broadly categorized as physical and chemical crosslinking.

Physical Crosslinking: These are reversible crosslinks formed through non-covalent interactions. For polymers containing carboxylic acid and methyl groups, such as poly(this compound), these interactions primarily include hydrogen bonding between the carboxylic acid groups and hydrophobic interactions involving the α-methyl group on the polymer backbone.

Chemical Crosslinking: These are permanent, covalent bonds that provide greater mechanical stability to the hydrogel. A common method is photocrosslinking , where a photoinitiator is added to the monomer solution. Upon exposure to light (e.g., UV or visible light), the photoinitiator generates free radicals that react with the methacrylate double bonds on different polymer chains, creating covalent crosslinks. rospatent.gov.ru Another approach involves the use of a chemical crosslinking agent, which is a molecule with two or more reactive groups that can bond with the polymer chains.

The table below summarizes key crosslinking mechanisms relevant to these hydrogels.

| Crosslinking Type | Mechanism | Nature of Bond | Key Functional Groups Involved |

| Physical | Hydrogen Bonding | Non-Covalent | Carboxylic Acid (-COOH) |

| Physical | Hydrophobic Interactions | Non-Covalent | Methacrylate α-methyl group (-CH₃) |

| Chemical | Photocrosslinking | Covalent | Methacrylate double bond (C=C) |

| Chemical | Use of Crosslinking Agent | Covalent | Methacrylate group or Carboxylic Acid group |

Stimuli-Responsive Hydrogel Systems

Hydrogels containing this compound are inherently stimuli-responsive, specifically to changes in pH. This behavior is attributed to the presence of the carboxylic acid (-COOH) functional groups along the polymer backbone. researchgate.net

At a low pH (acidic conditions), the carboxylic acid groups are protonated and thus electrically neutral. This state allows for strong hydrogen bonding between polymer chains, causing the hydrogel network to contract and expel water, leading to a collapsed state. researchgate.net As the pH of the surrounding environment increases (becoming more alkaline), the carboxylic acid groups deprotonate to form negatively charged carboxylate ions (-COO⁻). researchgate.net The resulting electrostatic repulsion between these negative charges along the polymer chains forces the network to expand and absorb a significant amount of water, causing the hydrogel to swell. This pH-dependent swelling and collapsing is a reversible process, making these hydrogels suitable for applications where controlled release or environmental sensing is required. researchgate.net

Applications in Specialized Polymeric Materials

Beyond hydrogels, this compound serves as a valuable comonomer in the synthesis of specialized polymers, where its functional groups are exploited to achieve desired material properties for high-performance applications.

In the field of microelectronics fabrication, photolithography is used to pattern semiconductor wafers. This process relies on photoresists, which are materials whose solubility changes upon exposure to light. Copolymers incorporating monomers like this compound are relevant to this field. For instance, copolymers of this compound with monomers like tert-butylstyrene (B8327755) have been synthesized. The functional groups present in such a copolymer are key to its potential use in chemically amplified photoresists. The carboxylic acid moiety provides polarity and influences the dissolution properties of the polymer in aqueous developers. This function, combined with an acid-labile group from a comonomer, can be used to create a solubility switch that is triggered by photo-generated acid, forming the basis of a photoresist material.

This compound is listed as a hydrophilic monomer used in emulsion polymerization to produce polymer particles with core-shell structures. rospatent.gov.rugoogle.comjustia.com The inclusion of this monomer allows for the synthesis of functional copolymers with tailored properties for a variety of uses. The carboxylic acid group imparts hydrophilicity and can improve adhesion, while the methacrylate group facilitates copolymerization with a wide array of other monomers. google.com

This versatility allows for its use in complex formulations for paints, coatings, and opacifiers in liquid detergents. justia.comgoogle.comjustia.com By copolymerizing this compound with other monomers, manufacturers can precisely control the properties of the final polymer dispersion, such as particle stability, film formation, and interaction with pigments and other additives.

The table below outlines potential comonomers and the resulting applications of the functional copolymers.

| Comonomer Class | Example Monomer | Resulting Copolymer Property | Potential Application |

| Styrenics | Styrene, tert-butylstyrene | Controlled solubility, hydrophobicity | Photoresists, polymer dispersions |

| Acrylates | Methyl acrylate (B77674), Butyl acrylate | Film-forming, adhesive | Coatings, adhesives, paints nih.gov |

| Vinyl Esters | Vinyl acetate | Water-based emulsion stability | Adhesives, opacifiers google.com |

| Other Carboxylic Acids | Acrylic acid, Itaconic acid | Increased hydrophilicity, pH sensitivity | Thickeners, dispersants google.comjustia.com |

Methacryloyloxyacetic Acid in Biomaterials Research Non Clinical Focus

Polymeric Matrices for Drug Delivery Systems (Materials Science Perspective)

The design of effective drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to control the rate and location of drug release to enhance therapeutic outcomes. Methacryloyloxyacetic acid serves as a valuable building block in the creation of such systems due to its inherent properties that allow for the engineering of responsive and controlled-release polymeric matrices.

Design and Synthesis of Polymeric Carriers

The synthesis of polymeric carriers for drug delivery often involves the copolymerization of functional monomers like this compound with other monomers to create materials with specific functionalities. The carboxylic acid group in this compound provides a handle for various chemical modifications and imparts pH-sensitivity to the resulting polymer.

One common approach is the synthesis of copolymers containing acidic carboxyl groups that can partially dissociate in aqueous environments, leading to a flexible coil structure. mums.ac.ir These polymeric networks have the capacity to absorb water, which is accompanied by the relaxation of polymer chains. This process allows for the entrapment of drug molecules within the polymeric matrix, which can then be released over an extended period. mums.ac.ir For instance, copolymers based on methacrylic acid have been grafted onto other polymers like polyvinylpyrrolidone (B124986) (PVP) to create pH-responsive coatings for magnetic nanoparticles, demonstrating a versatile method for carrier design. mums.ac.ir

The choice of comonomers is critical in tailoring the properties of the resulting drug carrier. For example, copolymerizing methacrylic acid with a hydrophobic monomer like butyl acrylate (B77674) can enhance the drug delivery capabilities of the system. nih.gov The hydrophobic component can favor the encapsulation of hydrophobic drugs, while the methacrylic acid component provides the desired pH-responsiveness. nih.gov Emulsion polymerization is a frequently utilized industrial technique for synthesizing such polymers and nanocomposites, offering advantages such as good mechanical properties and high UV resistance. nih.gov

Below is a table summarizing various synthetic approaches for polymeric carriers that can incorporate principles from this compound research:

| Polymer System | Synthesis Method | Key Features | Potential Application |

| Poly(methacrylic acid-co-butyl acrylate) | In situ emulsion polymerization | pH-responsive, incorporates hydrophobic domains | Delivery of hydrophobic drugs |

| Poly(methacrylic acid-co-ethyl acrylate) | Not specified in sources | Dissolves at pH > 5.5 | Gastrointestinal drug delivery |

| Poly(methacrylic acid-co-methyl methacrylate) | Not specified in sources | Dissolves at pH > 6.0 or > 7.0 | Colon-targeted drug delivery |

| Poly(methacrylic acid-co-acrylic acid)-grafted PVP | Not specified in sources | pH-responsive, can be coated on magnetic nanoparticles for targeted delivery | Targeted antibiotic delivery |

Material Engineering for Controlled Release Mechanisms

The engineering of materials for controlled drug release hinges on manipulating the physicochemical properties of the polymer matrix. The presence of this compound, or similar acidic monomers, within a polymer allows for the exploitation of environmental triggers, such as pH, to modulate drug release.

Polymers containing carboxylic acid groups, such as those derived from this compound, exhibit pH-dependent swelling behavior. At low pH, the carboxylic acid groups are protonated and less ionized, leading to a more collapsed polymer network. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling of the matrix. This swelling behavior can be harnessed to control the release of an entrapped drug. For water-soluble drugs, a diffusion or pore mechanism is often observed, where the drug diffuses through the swollen hydrogel network. nih.gov In contrast, for water-insoluble drugs, a partition or solute-diffusion mechanism may be dominant. nih.gov

The release kinetics can be further tailored by adjusting the composition of the copolymer. For example, increasing the content of methacrylic acid in a copolymer can lead to a higher number of carboxylic acid groups, which can increase the chain porosity and hydrodynamic free volumes upon swelling, thereby increasing the drug release rate. mums.ac.ir The release mechanism can range from Fickian diffusion-controlled release to non-Fickian or anomalous transport, which involves a combination of diffusion and polymer chain relaxation. nih.govscielo.org.mx In some cases, drug release can be controlled by the erosion of the polymer matrix. scielo.org.mx

The following table details different release mechanisms observed in polymeric systems containing acidic monomers:

| Drug Type | Release Mechanism at pH 7.4 | Release Mechanism at pH 1.2 | Controlling Factors |

| Ephedrine HCl (water-soluble) | Biexponential model kinetic (diffusion/pore mechanism) nih.gov | Swelling-controlled mechanism nih.gov | pH, water content of the hydrogel, crosslink density |

| Indomethacin (water-insoluble) | Anomalous or non-Fickian release kinetics nih.gov | Not specified in sources | Partition coefficient, solute diffusion |

| Propranolol | Diffusion controlled release scielo.org.mx | Fast release ("dumping") scielo.org.mx | Ionic exchange with the surrounding medium |

| Labetalol | Non-Fickian mechanism (erosion controlled) scielo.org.mx | Controlled release scielo.org.mx | Tablet erosion rate |

Integration into Dental Material Formulations (Non-Clinical Focus)

In the realm of dentistry, this compound and related methacrylate (B99206) monomers are integral components of resin-based composites and adhesives. Their ability to polymerize and form durable crosslinked networks is fundamental to the performance of these restorative materials.

Monomer Inclusion in Resin-Based Composites

Resin-based dental materials are typically composed of an organic matrix of monomers and oligomers, inorganic filler particles, and a silane (B1218182) coupling agent to link the two phases. mdpi.com Methacrylate monomers are the most frequently used components in the organic matrix. mdpi.com While common monomers include bisphenol A-glycidyl methacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA), acidic functional monomers like 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) are also employed, particularly in dental adhesives. nih.govresearchgate.net The inclusion of acidic monomers can enhance adhesion to tooth structures.

The specific combination and concentration of monomers are chosen to achieve desired properties such as viscosity, mechanical strength, and polymerization characteristics. For instance, TEGDMA is often added to reduce the viscosity of the monomer mixture. mdpi.com The methacrylate group provides the capacity for polymerization, leading to the formation of a rigid polymer matrix that provides adhesion and structural integrity to the dental restoration. nih.gov

Modulating Polymer Network Formation in Dental Resins

The polymerization of dimethacrylate monomers in dental resins is a complex free-radical process that leads to the formation of a highly crosslinked, heterogeneous polymer network. researchgate.net This process involves several phenomena, including autoacceleration (the gel effect), autodeceleration, and reaction-diffusion controlled termination. researchgate.net The formation of this network is crucial for the mechanical properties of the final restoration.

The structure of the monomers influences the final network architecture. Pendant double bonds on the polymer chains can react with propagating radicals to form crosslinks or cycles. researchgate.net This can lead to the formation of microgel regions, which are highly crosslinked clusters within a less crosslinked matrix, contributing to the spatial heterogeneity of the polymer network. researchgate.net The degree of conversion of the double bonds during polymerization is a critical factor affecting the final properties of the material. A higher degree of conversion generally leads to improved mechanical properties.

The choice of polymerization mode, such as different light-curing protocols, can also influence the network formation. nih.gov For example, a "soft start" polymerization, which involves a slow initiation of polymerization, can lead to the formation of more polymerization nuclei and a better cross-linked polymer, potentially resulting in a higher degree of polymerization and lower shrinkage stress. nih.gov

Material Stability and Leachable Components

A significant concern with resin-based dental materials is their long-term stability in the oral environment and the potential for leaching of unreacted monomers and other components. The ester bonds present in methacrylate monomers are susceptible to hydrolytic degradation, which can lead to the breakdown of the polymer matrix and the release of byproducts such as methacrylic acid. nih.gov

Studies have shown that various components can leach from polymerized dental composites, including residual monomers, additives, and degradation products. nih.gov The amount and type of leached substances depend on the composition of the material and the extraction solvent. For example, methanol (B129727) is a more aggressive solvent than water and can extract a wider range of components. nih.gov The co-monomer TEGDMA has been found to leach in quantities that could be of biological concern. nih.gov

The release of methacrylic acid from dental composites has been observed in vitro, with the concentration gradually increasing over time. nih.gov This release can be influenced by the type of composite material and the polymerization mode, although some studies have found no significant influence of the light-curing protocol on methacrylic acid release. nih.gov The leaching of acidic components can also lead to a decrease in the local pH, which may have implications for the surrounding tissues. nih.gov

The following table provides a summary of leachable components from different types of dental materials, based on in vitro studies:

| Material Type | Leached Monomers | Other Leachable Substances | Key Findings |

| Powder-and-liquid material (Orthocryl) | Methyl methacrylate (MMA) nih.gov | Formaldehyde nih.gov | Higher amount of MMA leached compared to thermoplastic material. nih.gov Residual MMA was 5.4 wt%. nih.gov |

| Thermoplastic material (Biocryl C) | Methyl methacrylate (MMA) nih.gov | Not detectable nih.gov | Minimal leaching of MMA. nih.gov Residual MMA was 0.4 wt%. nih.gov |

| Paste material (Triad VLC) | Urethane dimethacrylate, 2-hydroxyethyl methacrylate nih.gov | Formaldehyde nih.gov | Significant amounts of urethane dimethacrylate leached. nih.gov |

| Universal hybrid composites | Various (co)monomers including TEGDMA nih.gov | Additives, contaminants | TEGDMA can be extracted in quantities reported to be cytotoxic in vitro. nih.gov |

Other Biomaterial Applications (Materials Science Focus)

This compound, also known as 2-(Methacryloyloxy)acetic acid, is a functional monomer that is gaining attention in the field of materials science for its potential in the development of advanced biomaterials. Its chemical structure, featuring both a polymerizable methacrylate group and a reactive carboxylic acid group, allows for its incorporation into various polymer networks and for the modification of material properties. Research in a non-clinical, materials science context has explored its utility in creating hybrid organic-inorganic materials and in functionalizing biomaterial surfaces.

One area of application for related methacryloyl compounds is in the synthesis of hybrid materials through the sol-gel process. For instance, 2-(Methacryloyloxy) ethylacetoacetate (MEEAH), a derivative, has been used as a stabilizing agent to control the chemical reactivity of metal alkoxides. This control is crucial in the simultaneous organic and inorganic polymerization processes for creating hybrid Si-Ti-Zr sols. The ability of such compounds to chelate metal ions helps in forming homogenous and stable precursor solutions, which are essential for fabricating nanostructured materials.

In the context of adhesive biomaterials, derivatives of this compound have been investigated for their potential to impart specific functionalities. For example, the incorporation of [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) into experimental dental adhesive resins has been studied. From a materials science perspective, the addition of such functional monomers can influence the polymerization kinetics and the mechanical properties of the resulting adhesive. Research has shown that the inclusion of METAC can affect the degree of conversion of the adhesive resin. Specifically, formulations containing 1%, 2.5%, and 5% of METAC demonstrated a higher degree of conversion compared to a control group without the additive nih.gov. However, the addition of the monomer did not significantly alter the baseline microhardness of the material nih.gov. The impact of such modifications on material properties is a key aspect of biomaterials research.

Another application in a materials science context, though not strictly in biomaterials for implantation, is the use of related compounds in creating specialized polymers with unique properties. For example, poly(2-(methacryloyloxy)ethyl ferrocenecarboxylate) (PFcMA) is a polymer that incorporates a ferrocene (B1249389) moiety. Such ferrocene-based polymers are explored for their redox activity, which can be harnessed in various applications, including as burning rate catalysts for solid propellants researchgate.net. While this application is outside the typical biomedical scope, the synthesis of such functional polymers highlights the versatility of the methacryloyloxy group in creating materials with tailored chemical and physical properties.

The table below summarizes some of the key findings from materials science-focused research on biomaterials incorporating derivatives of this compound.

| Material/Monomer | Application | Key Finding (Materials Science Focus) |

| 2-(Methacryloyloxy) ethylacetoacetate (MEEAH) | Stabilizing agent in Si-Ti-Zr sol-gel process | Acts as a chelating agent to control the reactivity of metal alkoxides, enabling the formation of stable hybrid material precursors. |

| [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) | Functional monomer in dental adhesive resin | Increased the degree of conversion in the experimental adhesive at concentrations of 1%, 2.5%, and 5% nih.gov. |

| Poly(2-(methacryloyloxy)ethyl ferrocenecarboxylate) (PFcMA) | Component of redox-active polymers | Demonstrates the versatility of the methacryloyloxy group for creating functional polymers with specific electronic properties wikipedia.org. |

Analytical Methodologies for Characterizing Methacryloyloxyacetic Acid and Its Polymers

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in both the monomer and the polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and monitoring the progress of polymerization. Proton NMR (¹H NMR) is particularly useful for calculating the conversion of the Methacryloyloxyacetic acid monomer into its polymer.

The polymerization can be tracked by observing the changes in the ¹H NMR spectrum over time. The monomer is characterized by distinct signals corresponding to its vinyl protons in the methacrylate (B99206) group. As the polymerization reaction proceeds, these vinyl protons are consumed and converted into saturated methylene (B1212753) protons in the polymer backbone. emich.edu The degree of monomer conversion can be accurately estimated by comparing the integration of the vinyl proton signals (which decrease over time) to the integration of a stable, non-reacting proton signal within the molecule or an internal standard. emich.edu

For the resulting poly(this compound), ¹H and ¹³C NMR analyses confirm the polymer structure by showing the disappearance of monomeric vinyl peaks and the appearance of broad signals characteristic of the polymer backbone. These analyses can also provide information on the tacticity of the polymer chain.

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, FTIR analysis can confirm the presence of key functional groups and verify the success of a polymerization reaction.

The FTIR spectrum of the monomer will exhibit characteristic absorption bands for the carboxylic acid O–H stretch, the ester and carboxylic acid carbonyl (C=O) stretches, and the vinyl C=C double bond stretch. Upon polymerization, the most significant change observed in the FTIR spectrum is the disappearance or significant reduction of the absorption band corresponding to the C=C double bond, which typically appears in the 1630-1640 cm⁻¹ region. This confirms the conversion of the monomer into the polymer. The other characteristic bands, such as those for the carbonyl and hydroxyl groups, remain in the polymer's spectrum. researchgate.netlibretexts.org

Below is a table of expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O–H | Stretch, broad | 3300–2500 |

| Carboxylic Acid C=O | Stretch | 1760–1690 |

| Ester C=O | Stretch | ~1720 |

| Alkene C=C | Stretch | 1680–1640 |

| C–O | Stretch | 1320–1210 |

| Alkene =C–H | Stretch | 3100–3000 |

Note: The exact positions of the peaks can be influenced by factors such as hydrogen bonding. libretexts.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for separating this compound from impurities, unreacted starting materials, or other components in a mixture, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for determining the purity and concentration of this compound. nih.gov The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). By using a suitable detector, such as an ultraviolet-visible (UV-Vis) detector, the purity of the monomer can be assessed and its concentration can be quantified by comparing the peak area to that of known standards. semanticscholar.orgnih.gov

Ion Exclusion Chromatography (IEC) is a mode of HPLC that is particularly effective for separating weak organic acids like this compound from strong inorganic acids and other sample matrix components. shimadzu.comthermofisher.com In IEC, the stationary phase typically consists of a sulfonated polystyrene-divinylbenzene resin. Separation is based on the principle of Donnan exclusion, where highly ionized (strong) acids are repelled by the negatively charged functional groups on the stationary phase and elute quickly. shimadzu.com Weaker acids, which are less dissociated, can penetrate the pores of the stationary phase resin, leading to longer retention times. shimadzu.com This mechanism allows for the effective separation of this compound from ionic impurities. thermofisher.comdiduco.com

Reversed-Phase Chromatography (RPC) is one of the most common HPLC modes used for the analysis of organic molecules. sielc.com For this compound, a typical RPC method would utilize a nonpolar stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase, commonly a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com

The retention of this compound is highly dependent on the pH of the mobile phase due to its ionizable carboxylic acid group. chromatographyonline.com

At low pH (e.g., pH < 3): The carboxylic acid is primarily in its neutral, protonated form (-COOH). This makes the molecule less polar, leading to stronger interaction with the nonpolar C18 stationary phase and thus a longer retention time.

At high pH (e.g., pH > 5): The carboxylic acid is predominantly in its ionized, deprotonated form (-COO⁻). This makes the molecule more polar, causing it to have a weaker interaction with the stationary phase and elute more quickly.

By carefully controlling the pH of the mobile phase, typically with the addition of an acid such as formic acid or phosphoric acid, the retention time can be optimized to achieve good separation from impurities. nih.govchromatographyonline.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For the analysis of this compound, which has a relatively high boiling point and contains a polar carboxylic acid group, direct injection into a GC system can be challenging. The carboxylic acid functional group can lead to poor peak shape (tailing) and potential adsorption onto the column, resulting in inaccurate quantification. To overcome these issues, derivatization is a common and often necessary sample preparation step.

One effective derivatization technique is pyrolytic butylation. In this method, the acidic analyte is converted into a more volatile and less polar ester derivative in the hot GC injection port. For instance, this compound can be reacted with a derivatizing agent like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). Upon injection at a high temperature (e.g., 330°C), TBAH decomposes and donates a butyl group to the carboxylic acid, forming butyl methacryloyloxyacetate. This derivative is more amenable to GC analysis.

The analysis is typically performed on a capillary column suitable for general-purpose separations, such as a 5% diphenyl / 95% dimethyl polysiloxane phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds.

Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 330°C (for pyrolytic butylation) |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50°C, ramp to 300°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320°C |

| Derivatizing Agent | Tetrabutylammonium hydroxide (TBAH) |

This table is for illustrative purposes and actual parameters may vary based on the specific instrument and application.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC) to identify and quantify compounds with high specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of this compound in various matrices. A key advantage of LC-MS is that it often does not require derivatization of the analyte, which simplifies sample preparation.

For the analysis of polar compounds like this compound, reversed-phase chromatography is a common approach. A C18 column is frequently used as the stationary phase, while the mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target analyte.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound. ESI can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as the molecule can be readily deprotonated to form [M-H]⁻ ions.

The mass spectrometer can be operated in different modes for detection and quantification. In full scan mode, a wide range of mass-to-charge ratios is scanned to identify the molecular ion of this compound. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used. MRM, performed on a tandem mass spectrometer (MS/MS), offers the highest selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transition | e.g., m/z 143 -> m/z 85 (Parent ion -> Fragment ion) |

This table is for illustrative purposes and actual parameters may vary based on the specific instrument and application.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a robust method for the identification and quantification of volatile and semi-volatile compounds. As with GC-FID, the analysis of this compound by GC-MS typically requires a derivatization step to increase its volatility and improve its chromatographic behavior. The derivatization process, such as the pyrolytic butylation described in section 6.2.2, converts the polar carboxylic acid into a more volatile ester.

Once the derivatized analyte is separated on the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio. The fragmentation pattern of the derivatized this compound provides a unique "fingerprint" that can be used for definitive identification by comparing the obtained mass spectrum with a library of known spectra.

For quantification, the GC-MS can be operated in selected ion monitoring (SIM) mode. In this mode, only a few characteristic ions of the target analyte are monitored, which significantly increases the sensitivity and selectivity of the analysis compared to the full scan mode.

Table 3: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Oven Program | 60°C (1 min), then 15°C/min to 300°C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (for identification) or SIM (for quantification) |

| Monitored Ions (SIM) | Specific ions for the derivatized analyte |

This table is for illustrative purposes and actual parameters may vary based on the specific instrument and application.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers, including poly(this compound). GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores to varying extents and have a longer path, thus eluting later.

The analysis of poly(this compound), a water-soluble polymer, is typically performed using an aqueous mobile phase. The mobile phase often contains a buffer and salts to maintain a constant pH and ionic strength, which helps to prevent interactions between the polymer and the column packing material that could affect the separation.

The GPC system is calibrated using a series of well-characterized polymer standards with known molecular weights, such as poly(ethylene glycol) or poly(acrylic acid) standards. From the calibration curve, the molecular weight distribution of the poly(this compound) sample can be determined. The key parameters obtained from a GPC analysis are:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the contribution to the molecular weight average.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.

A refractive index (RI) detector is commonly used in GPC as it is a universal detector that responds to the concentration of the polymer.

Table 4: Typical GPC Data for a Poly(this compound) Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 25,500 g/mol |

| Polydispersity Index (PDI) | 1.70 |

This table presents hypothetical data for a representative poly(this compound) sample.

Other Advanced Characterization Techniques for Polymer Properties

Beyond the chromatographic techniques discussed, a suite of other advanced analytical methods can be employed to elucidate the properties of poly(this compound). These techniques provide valuable information about the thermal stability, morphology, and other physical characteristics of the polymer.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of poly(this compound). The resulting data can reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For an amorphous polymer like poly(this compound), DSC is primarily used to determine its glass transition temperature (Tg). The Tg is a critical property that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Scanning Electron Microscopy (SEM): SEM is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. For poly(this compound), SEM can be used to study the morphology of the polymer in its solid state, such as the shape and size of polymer particles or the surface features of a polymer film.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a spectroscopic technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. For poly(this compound), FTIR is used to identify the characteristic functional groups present in the polymer structure, such as the carbonyl groups of the ester and carboxylic acid, and the C-O stretching vibrations. This can confirm the successful polymerization of the this compound monomer.

Table 5: Summary of Advanced Characterization Techniques and Information Obtained

| Technique | Abbreviation | Information Obtained |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature |

| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg) |

| Scanning Electron Microscopy | SEM | Surface morphology, particle size and shape |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups, confirmation of polymer structure |

Computational and Theoretical Studies on Methacryloyloxyacetic Acid

Molecular Modeling of Monomer Reactivity and Polymerization Kinetics

Molecular modeling is instrumental in predicting how a monomer will behave in a polymerization reaction. It helps in understanding the intrinsic reactivity of the monomer and the macroscopic kinetics of the polymer chain growth.

Monomer Reactivity: The reactivity of a monomer in copolymerization is quantified by its reactivity ratios (e.g., r1, r2). These ratios are critical for predicting the composition of the final copolymer. Quantum chemical calculations can be used to estimate these parameters by modeling the transition states of the propagation reactions. For related systems like the copolymerization of methacrylic acid (MAA) and ethyl acrylate (B77674) (EA), reactivity ratios have been determined to be r(MAA) = 2.360 and r(EA) = 0.414, indicating that a growing chain with a methacrylic acid radical at its end prefers to add another MAA monomer over an ethyl acrylate monomer researchgate.net. Similar calculations for Methacryloyloxyacetic acid would elucidate its preference for homopolymerization versus copolymerization with other monomers.

Polymerization Kinetics: The kinetics of free-radical polymerization are complex, involving initiation, propagation, termination, and chain-transfer reactions. Kinetic models, often implemented in software packages like PREDICI, can simulate the entire polymerization process. These models can account for phenomena such as chain-length-dependent termination, where the rate of termination slows as polymer chains grow and become less mobile researchgate.netuni-goettingen.de. For the radical polymerization of MAA in aqueous solutions, detailed kinetic models have been developed that successfully represent experimental data, including monomer conversion over time and the resulting molar mass distributions uni-goettingen.de. Such a model for this compound would involve calculating the rate coefficients for the elementary reaction steps, providing a comprehensive understanding of how reaction conditions influence the final polymer properties.

| Parameter | Symbol | Significance | Modeling Approach |

|---|---|---|---|

| Propagation Rate Coefficient | kp | Determines the speed of polymer chain growth. | Calculated using quantum mechanics or determined experimentally via methods like Pulsed-Laser Polymerization (PLP) researchgate.net. |

| Termination Rate Coefficient | kt | Controls the cessation of chain growth and influences molecular weight. Often depends on chain length and viscosity. | Modeled using empirical functions that account for monomer conversion and polymer molar mass researchgate.netuni-goettingen.de. |

| Chain Transfer Constant | CS | Ratio of chain transfer rate to propagation rate (ktr/kp); determines the effect of a chain transfer agent on molecular weight. | Measured experimentally and incorporated into kinetic models. For MAA with 2-mercaptoethanol, CS is ~0.12 researchgate.net. |

| Monomer Reactivity Ratios | r1, r2 | Predicts copolymer composition. | Estimated using quantum chemical calculations of reaction barriers or determined experimentally via NMR researchgate.net. |

Simulation of Polymer Conformation and Interactions in Materials

Once polymerized, the structure and dynamics of poly(this compound) chains determine the material's bulk properties. Molecular dynamics (MD) simulations are a key tool for exploring polymer conformation and intermolecular interactions.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows researchers to observe how polymer chains fold, extend, and interact with each other and with solvent molecules. For the closely related poly(methacrylic acid) (PMAA), MD simulations have been performed to study its conformation in water as a function of the degree of neutralization (ionization) of its carboxyl groups researchgate.net. These studies show that at low ionization, the polymer adopts a compact, coiled structure stabilized by intramolecular hydrogen bonds. As the carboxyl groups are neutralized (e.g., by adding a base), the chain becomes charged, leading to electrostatic repulsion that causes the polymer to uncoil and adopt a more extended conformation researchgate.net. Similar simulations for poly(this compound) would reveal how its additional ester and ether linkages influence its solubility, chain stiffness, and response to stimuli like pH.

| Property | Description | Influence of Ionization (pH) | Reference Finding for PMAA |

|---|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer coil. | Increases significantly with increasing ionization due to chain expansion. | PMAA transitions from a hypercoiled structure to a water-swollen state as pH increases from 4 to 6. |

| End-to-End Distance | The distance between the two ends of the polymer chain. | Increases as the chain uncoils and becomes more extended at higher ionization. | The end-to-end distances for isotactic PMAA are larger in the partially ionized state compared to the neutral state researchgate.net. |

| Intramolecular Hydrogen Bonds | Hydrogen bonds formed between different parts of the same polymer chain. | Number decreases as carboxyl groups are deprotonated, breaking the bonds that stabilize the compact coil. | In isotactic PMAA, non-neighboring hydrogen bonds decrease upon charging, contributing to conformational transitions researchgate.net. |

| Solvent Accessible Surface Area (SASA) | The surface area of the polymer that is accessible to solvent molecules. | Increases as the polymer uncoils, exposing more of the chain to the solvent. | The expansion of the polymer chain at high ionization increases its interaction with the aqueous solvent. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic distribution within the this compound monomer. This analysis is fundamental to understanding its stability, reactivity, and spectroscopic properties.

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity nepjol.info. For acrylic acid, a related monomer, the HOMO-LUMO gap has been calculated to be approximately 5.545 eV dergipark.org.tr.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack, while regions around certain hydrogen atoms would show positive potential (blue), indicating sites for nucleophilic interaction nepjol.inforsc.org. This information is invaluable for predicting how the monomer will interact with other molecules, including initiators, solvents, and other monomers.

| Descriptor | Symbol | Definition | Significance for Reactivity |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons (ionization potential). Higher energy means it is a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first empty electron orbital. | Indicates the tendency to accept electrons (electron affinity). Lower energy means it is a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive nepjol.infoekb.eg. |

| Chemical Hardness | η | Proportional to the HOMO-LUMO gap; measures resistance to change in electron distribution. | High hardness correlates with low reactivity nepjol.infoekb.eg. |

| Electronegativity | χ | The power of an atom or molecule to attract electrons. | Provides insight into charge flow during chemical reactions nepjol.infoekb.eg. |

Environmental Fate and Degradation Studies of Methacryloyloxyacetic Acid and Its Polymers

Biodegradation Pathways in Aqueous and Terrestrial Environments

Specific biodegradation pathways for Methacryloyloxyacetic acid in aqueous and terrestrial environments have not been documented in the scientific literature. Based on the structure of the molecule, which contains an ester linkage and a carboxylic acid group, it is plausible that biodegradation would proceed via two primary routes:

Ester Hydrolysis: Microbial enzymes, such as esterases, could hydrolyze the ester bond connecting the methacryloyl group to the acetic acid moiety. This would break down the molecule into methacrylic acid and glycolic acid. Both of these smaller molecules are known to be readily biodegradable by a wide range of microorganisms in both soil and water.

Oxidation of the Acrylate (B77674) Group: The double bond in the methacryloyl group is a potential site for microbial oxidation. This could lead to the formation of various intermediates that can then enter central metabolic pathways.

The rate and extent of biodegradation would likely be influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of acclimated microbial populations. However, without specific studies, the exact intermediates and final breakdown products of this compound biodegradation remain unknown.

Photolytic and Chemical Degradation Mechanisms

Detailed studies on the photolytic and chemical degradation mechanisms of this compound are not available. However, based on the chemical structure, several degradation pathways can be postulated:

Photodegradation: The methacrylate (B99206) portion of the molecule contains a carbon-carbon double bond which can absorb UV radiation, potentially leading to photodegradation. This could involve direct photolysis, where the molecule is broken down by absorbing light energy, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and then transfer that energy to the this compound molecule, causing it to degrade. A likely outcome of photodegradation would be the cleavage of the polymer backbone in polymerized forms. For the monomer, reactions with photochemically produced hydroxyl radicals in the atmosphere would be a probable degradation pathway, leading to a short atmospheric half-life.

Chemical Degradation (Hydrolysis): The ester linkage in this compound is susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. This reaction can be catalyzed by acids or bases. In an aqueous environment, this compound could slowly hydrolyze to form methacrylic acid and glycolic acid. The rate of hydrolysis would be dependent on the pH and temperature of the water.

Methodologies for Assessing Environmental Impact

There are no standardized methodologies specifically designed for assessing the environmental impact of this compound. However, a general framework for assessing the environmental risk of a chemical compound would be applicable. This would typically involve a combination of:

Ecotoxicity Testing: Standardized aquatic and terrestrial toxicity tests would be necessary to determine the potential harm of this compound to various organisms. This would involve exposing organisms such as algae, daphnids, fish, and earthworms to different concentrations of the substance and observing any adverse effects. Key endpoints would include survival, growth, and reproduction.

Environmental Fate and Behavior Studies: To understand how this compound behaves in the environment, studies on its biodegradability, potential for bioaccumulation, and mobility in soil and water would be required. Standard OECD (Organisation for Economic Co-operation and Development) test guidelines are available for these purposes.

Exposure Assessment: This would involve estimating the concentrations of this compound that may be present in different environmental compartments (air, water, soil) as a result of its production, use, and disposal. This is often done using environmental fate models.

Risk Characterization: The final step would be to compare the predicted environmental concentrations with the concentrations known to cause toxic effects. This comparison, known as the risk quotient, helps to determine if the substance poses a significant risk to the environment.

The table below summarizes the types of data that would be needed for a comprehensive environmental impact assessment of this compound, though it is important to reiterate that specific data for this compound is currently lacking.

| Assessment Area | Required Data | Status for this compound |

| Ecotoxicity | Acute and chronic toxicity data for aquatic organisms (algae, invertebrates, fish). | Data not available |

| Toxicity data for terrestrial organisms (plants, invertebrates). | Data not available | |

| Environmental Fate | Ready and inherent biodegradability data. | Data not available |

| Bioaccumulation potential (Log Kow). | Data not available | |

| Abiotic degradation (hydrolysis, photolysis). | Data not available | |

| Adsorption/desorption in soil (Koc). | Data not available |

Future Research Directions and Emerging Paradigms in Methacryloyloxyacetic Acid Chemistry

Integration with Nanotechnology for Advanced Material Fabrication

The convergence of methacryloyloxyacetic acid chemistry with nanotechnology is paving the way for the creation of sophisticated nanocomposites and functional nanoparticles with unprecedented properties. The carboxylic acid group and the polymerizable methacrylate (B99206) functionality make it an ideal candidate for surface modification of nanoparticles and for creating hybrid organic-inorganic materials.

Researchers are actively exploring the use of this compound to functionalize the surface of nanoparticles such as silica (B1680970), titania, and iron oxide. This surface modification enhances the compatibility of the nanoparticles with polymer matrices, leading to improved dispersion and interfacial adhesion. The resulting nanocomposites exhibit enhanced mechanical strength, thermal stability, and unique optical or electronic properties. For instance, the incorporation of this compound-modified silica nanoparticles into polymer resins can lead to materials with superior scratch resistance and durability.

Furthermore, polymers and copolymers of this compound are being investigated as stabilizing agents for the synthesis of metallic and metal oxide nanoparticles. The carboxylic acid groups can chelate to metal ions, controlling the nucleation and growth of nanoparticles, while the polymer backbone prevents their aggregation. This approach allows for the production of stable, monodisperse nanoparticles with controlled size and shape, which are crucial for applications in catalysis, sensing, and biomedical imaging.

Current research findings in this area are promising. Studies have demonstrated the successful synthesis of polymer-coated iron oxide nanoparticles using copolymers containing methacrylic acid for applications in drug delivery. These nanoparticles show good colloidal stability and biocompatibility. While direct research on this compound is emerging, the principles established with similar methacrylic monomers provide a strong foundation for its future application in nanotechnology.

Table 1: Potential Nanomaterials for Integration with this compound

| Nanomaterial | Potential Application of Resulting Nanocomposite |

| Silica Nanoparticles (SiO₂) | Enhanced mechanical properties, scratch-resistant coatings |

| Titania Nanoparticles (TiO₂) | UV-blocking coatings, photocatalytic materials |

| Iron Oxide Nanoparticles (Fe₃O₄) | Targeted drug delivery, magnetic resonance imaging (MRI) contrast agents |

| Silver Nanoparticles (Ag) | Antimicrobial coatings, conductive inks |

| Gold Nanoparticles (Au) | Biosensors, diagnostic assays |

Sustainable Synthesis and Polymerization Processes

In line with the growing emphasis on green chemistry, a key area of future research is the development of sustainable and environmentally friendly methods for the synthesis and polymerization of this compound. Traditional synthetic routes often involve the use of hazardous reagents and solvents, generating significant waste.